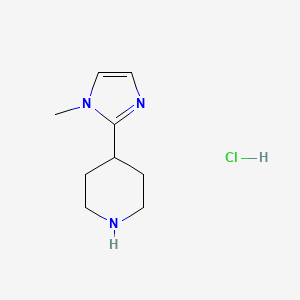

4-(1-Methylimidazol-2-yl)piperidine hydrochloride

CAS No.: 1198420-89-1

Cat. No.: VC2829824

Molecular Formula: C9H16ClN3

Molecular Weight: 201.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1198420-89-1 |

|---|---|

| Molecular Formula | C9H16ClN3 |

| Molecular Weight | 201.7 g/mol |

| IUPAC Name | 4-(1-methylimidazol-2-yl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |

| Standard InChI Key | VBYCEGKVIURLCW-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1C2CCNCC2.Cl |

| Canonical SMILES | CN1C=CN=C1C2CCNCC2.Cl |

Introduction

Chemical Properties and Structure

Basic Information

4-(1-Methylimidazol-2-yl)piperidine hydrochloride is characterized by specific chemical identifiers that establish its unique molecular identity, as detailed in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 1198420-89-1 |

| Molecular Formula | C9H16ClN3 |

| Molecular Weight | 201.7 g/mol |

| IUPAC Name | 4-(1-methylimidazol-2-yl)piperidine hydrochloride |

| InChI | InChI=1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |

| InChI Key | VBYCEGKVIURLCW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C2CCNCC2.Cl |

Structural Features

The molecular structure of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride consists of a piperidine ring with a 1-methylimidazole substituent at the 4-position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions . The presence of the hydrochloride salt enhances water solubility compared to the free base form, which is advantageous for pharmaceutical applications.

The compound features three nitrogen atoms: one in the piperidine ring and two in the imidazole moiety. The methylated nitrogen in the imidazole ring contributes to the compound's basicity and hydrogen bond acceptor capabilities, while the non-methylated nitrogen can function as a hydrogen bond donor. The piperidine nitrogen provides an additional basic center and potential interaction site for biological targets.

Physical Properties

While specific physical property data for 4-(1-Methylimidazol-2-yl)piperidine hydrochloride is limited in the available literature, general characteristics can be inferred based on its structure and similar compounds. As a hydrochloride salt, it typically exhibits enhanced water solubility compared to its free base form. The presence of both hydrophilic (nitrogen-containing groups) and hydrophobic (carbon chains) regions gives the molecule amphipathic properties, which can influence its membrane permeability and biological activity profiles .

Synthesis Methods

Laboratory Synthesis

Based on synthesis methods for similar piperidine derivatives, a typical laboratory synthesis might involve:

-

Starting with 4-piperidone hydrochloride or a protected derivative

-

Conversion to the corresponding 4-substituted piperidine through appropriate chemical transformations

-

Introduction of the 1-methylimidazole group at the desired position

-

Salt formation with hydrochloric acid to obtain the final hydrochloride form

Biological Activity

Mechanism of Action

The biological activity of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride can be inferred based on the known properties of compounds containing imidazole and piperidine moieties. These structural features are known to interact with various biological targets, potentially leading to diverse pharmacological effects. Specifically:

-

Receptor Interactions: The nitrogen atoms in both the piperidine and imidazole rings can interact with receptor binding sites through hydrogen bonding and electrostatic interactions.

-

Enzyme Inhibition: The imidazole moiety, in particular, is known to interact with various enzymes, potentially inhibiting their activity through coordination with metal centers or through other binding mechanisms.

-

Modulation of Signaling Pathways: Compounds with similar structural features have been shown to influence various cellular signaling pathways, potentially affecting processes such as neurotransmission, cell growth, and immune responses.

Structure-Activity Relationship

The biological activity of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride is likely influenced by specific structural features:

-

The 1-methylimidazole group: This moiety can interact with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions.

-

The piperidine ring: This six-membered nitrogen-containing ring provides conformational flexibility and additional hydrogen bonding capabilities.

-

The position of substitution: The attachment of the 1-methylimidazole group at the 4-position of the piperidine ring creates a specific spatial arrangement that may be optimal for interaction with certain biological targets.

Studies on similar compounds suggest that modifications to either the piperidine or imidazole portions can significantly alter biological activity profiles, highlighting the importance of maintaining specific structural features for desired activities .

Comparative Analysis with Similar Compounds

To better understand the distinctive properties of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride, a comparative analysis with structurally related compounds is valuable. Table 2 presents a comparison of key features with similar compounds.

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| 4-(1-Methyl-1H-imidazol-5-yl)piperidine dihydrochloride | Imidazole attached at 5-position instead of 2-position | Different spatial arrangement may alter receptor binding profiles and biological activity |

| Piperidine | Lacks the imidazole substituent | Simpler structure with fewer interaction possibilities but greater conformational flexibility |

| 1-Methylimidazole | Lacks the piperidine ring | Smaller molecule with different physicochemical properties and biological activity profile |

| 4-(1H-Imidazol-2-yl)piperidine | Lacks the methyl group on the imidazole | Different hydrogen bonding capabilities and potentially altered lipophilicity |

The presence of both the piperidine and 1-methylimidazole moieties in 4-(1-Methylimidazol-2-yl)piperidine hydrochloride creates a unique combination of structural features that distinguish it from these related compounds. The specific arrangement of these groups confers distinct chemical and biological properties that may be advantageous for certain applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume